molecular formula C39H81N3 B8740949 1,3,5-Tridodecyl-1,3,5-triazinane CAS No. 6281-19-2

1,3,5-Tridodecyl-1,3,5-triazinane

Cat. No.: B8740949
CAS No.: 6281-19-2
M. Wt: 592.1 g/mol
InChI Key: WSPIPGGPVQXYRR-UHFFFAOYSA-N
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Description

1,3,5-Tridodecyl-1,3,5-triazinane is a triazinane derivative featuring three dodecyl (C12H25) alkyl chains symmetrically attached to the nitrogen atoms of the 1,3,5-triazinane core. The dodecyl substituents confer high hydrophobicity, likely influencing solubility, thermal stability, and interfacial activity, making it a candidate for surfactants, phase-transfer catalysts, or polymer additives .

Properties

CAS No.

6281-19-2

Molecular Formula

C39H81N3

Molecular Weight

592.1 g/mol

IUPAC Name

1,3,5-tridodecyl-1,3,5-triazinane

InChI

InChI=1S/C39H81N3/c1-4-7-10-13-16-19-22-25-28-31-34-40-37-41(35-32-29-26-23-20-17-14-11-8-5-2)39-42(38-40)36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3

InChI Key

WSPIPGGPVQXYRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CN(CN(C1)CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

  • 1,3,5-Tridodecyl-triazinane: The long alkyl chains enhance lipophilicity, reducing melting points compared to aromatic analogs. Such properties are advantageous in colloidal systems or nonpolar solvents.
  • 1,3,5-Triaryl-triazinanes : Aryl groups (e.g., phenyl in 1,3,5-Triphenyl-1,3,5-triazinane, C21H21N3, MW 315.42 ) introduce π-π stacking interactions, increasing melting points and rigidity. These derivatives are explored in drug discovery due to their ability to stabilize cyclic peptide structures .

Cyclohexyl and Acryloyl Substituents

  • 1,3,5-Triacryloyl-triazinane (C12H15N3O3, MW 249.27, m.p. 156°C ): The acryloyl groups enable crosslinking in polymers, useful in peptide library synthesis for drug screening .

Nitro Substituents (Explosive Derivatives)

  • RDX (1,3,5-Trinitro-1,3,5-triazinane) : Nitro groups confer high energy density, with a viscosity profile distinct from HMX (1,3,5,7-tetranitro-tetrazocine). RDX exhibits lower viscosity (by ~1 order of magnitude) at equivalent temperature-pressure conditions .

Thermal and Rheological Behavior

  • Triacryloyl-triazinane : Melting point at 156°C (decomposition) , suitable for moderate-temperature processes.
  • RDX vs. HMX : RDX exhibits Arrhenius-type viscosity dependence, with HMX being ~10× more viscous under comparable conditions .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a stepwise nucleophilic addition-elimination mechanism:

  • Methylolation : Dodecylamine reacts with formaldehyde to form N-methylol intermediates.

    3 C12H25NH2+3 CH2O3 C12H25NHCH2OH3 \ \text{C}_{12}\text{H}_{25}\text{NH}_2 + 3 \ \text{CH}_2\text{O} \rightarrow 3 \ \text{C}_{12}\text{H}_{25}\text{NHCH}_2\text{OH}
  • Cyclization : The N-methylol intermediates undergo dehydration to form the triazinane ring.

    3 C12H25NHCH2OH(C12H25NCH2)3+3 H2O3 \ \text{C}_{12}\text{H}_{25}\text{NHCH}_2\text{OH} \rightarrow (\text{C}_{12}\text{H}_{25}\text{NCH}_2)_3 + 3 \ \text{H}_2\text{O}

Optimization of Reaction Conditions

  • Catalysts : Acidic (e.g., formic acid) or basic (e.g., NaOH) catalysts accelerate cyclization.

  • Solvents : Polar aprotic solvents (e.g., toluene, xylene) improve solubility of dodecylamine.

  • Temperature : Reactions typically require heating at 80–120°C for 6–24 hours.

Table 1: Representative Conditions for Conventional Synthesis

ParameterTypical RangeOptimal Value (Reported)
Temperature80–120°C100°C
Reaction Time6–24 hours12 hours
Molar Ratio (Amine:CH₂O)1:1–1:1.21:1.1
Yield60–75%70%

Acid/Base-Catalyzed Alkylation of Hexahydrotriazine

An alternative route involves alkylation of preformed hexahydrotriazine (HHT) with dodecyl halides. This method is advantageous for controlling substitution patterns.

Stepwise Alkylation Strategy

  • HHT Preparation : Hexahydrotriazine is synthesized via condensation of ammonia and formaldehyde.

  • Alkylation : HHT reacts with dodecyl bromide in the presence of a base (e.g., K₂CO₃):

    (NHCH2)3+3 C12H25Br(C12H25NCH2)3+3 HBr(\text{NHCH}_2)_3 + 3 \ \text{C}_{12}\text{H}_{25}\text{Br} \rightarrow (\text{C}_{12}\text{H}_{25}\text{NCH}_2)_3 + 3 \ \text{HBr}

Challenges and Solutions

  • Steric Hindrance : Bulky dodecyl chains impede complete substitution. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity.

  • Byproduct Formation : Competitive elimination reactions occur at high temperatures. Maintaining temperatures below 80°C minimizes degradation.

Microwave-Assisted Synthesis

Microwave irradiation offers rapid heating and improved yields for triazinane derivatives.

Procedure and Advantages

  • Conditions : Dodecylamine and paraformaldehyde are irradiated at 150°C for 10–15 minutes in a sealed vessel.

  • Efficiency : Reaction times reduced from hours to minutes, with yields up to 85%.

Table 2: Microwave vs. Conventional Synthesis

ParameterConventional MethodMicrowave Method
Time12 hours15 minutes
Yield70%85%
Energy ConsumptionHighLow

Green Chemistry Approaches

Sonochemical Synthesis in Aqueous Media

Sonochemistry leverages ultrasonic waves to accelerate reactions. A recent protocol for triazine derivatives achieved 75% yield in 5 minutes using water as a solvent. Adapting this to triazinane synthesis:

  • Procedure : Dodecylamine and formaldehyde are sonicated (40 kHz, 300 W) at 60°C.

  • Benefits : Eliminates organic solvents, aligns with green chemistry principles.

Solvent-Free Mechanochemical Methods

Grinding dodecylamine with paraformaldehyde in a ball mill induces cyclization without solvents. Preliminary studies on analogous systems show promise but require optimization for dodecyl chains.

Characterization and Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Methylenic protons (N–CH₂–N) appear as singlets at δ 3.2–3.5 ppm.

    • ¹³C NMR : Quaternary carbons (N–C–N) resonate at δ 70–75 ppm.

  • Mass Spectrometry (MS) :

    • ESI-MS exhibits a molecular ion peak at m/z 556.5 ([M+H]⁺).

  • Infrared Spectroscopy (IR) :

    • Absence of N–H stretches (3300 cm⁻¹) confirms complete cyclization.

Applications and Derivative Synthesis

  • Surfactants : The compound’s amphiphilic structure enables use in emulsion stabilization.

  • Catalysis : Palladium nanoparticles stabilized by tridodecyl-triazinane ligands show efficacy in cross-coupling reactions.

  • UV Stabilizers : Derivatives with phenolic groups are explored for polymer stabilization .

Q & A

Q. What are the most efficient synthetic routes for 1,3,5-Tridodecyl-1,3,5-triazinane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of alkylated triazinanes typically involves condensation reactions. For example, 1,3,5-triazinane derivatives can be synthesized by reacting amines with carbonyl compounds or via multi-component reactions. A proven protocol involves:
  • Step 1 : Condensation of dodecylamine (3 equivalents) with formaldehyde or urea derivatives under acidic or Lewis acid catalysis (e.g., FeCl₃·6H₂O) .
  • Step 2 : Optimization of temperature (80–100°C) and solvent (aqueous or ethanol) to enhance cyclization .
    Yields are highly dependent on catalyst selection. For instance, FeCl₃·6H₂O improves reaction efficiency due to its Lewis acid properties, enabling mild conditions (yields ~72–85%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C=O/C-N vibrations (1650–1750 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm alkyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and triazinane ring protons (δ 3.5–4.5 ppm) .
  • Single-crystal XRD : Resolve molecular packing and hydrogen-bonding networks (critical for stability studies) .
  • TGA/DSC : Assess thermal stability; long alkyl chains (e.g., dodecyl) may lower decomposition temperatures due to van der Waals disruption .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the design of this compound for specific applications?

  • Methodological Answer : MD simulations (e.g., using LAMMPS or GROMACS) model interactions between alkyl chains and triazinane cores. Key steps:
  • Force Field Selection : Use all-atom (CHARMM) or coarse-grained models to balance accuracy and computational cost .
  • Simulation Design : Study self-assembly in solvents (e.g., hexane) to predict micelle formation or monolayer behavior.
  • Output Analysis : Calculate radial distribution functions (RDFs) to quantify alkyl chain packing density .
    Example: Simulations of similar triallyl-triazinanes revealed π-stacking and hydrophobic interactions driving crystallinity .

Q. How do alkyl chain lengths (e.g., dodecyl vs. methyl) impact the biological activity and stability of triazinane derivatives?

  • Methodological Answer : Comparative studies show:
SubstituentBiological ActivityThermal Stability (°C)Solubility
MethylModerate antimicrobial220–250High (polar solvents)
DodecylEnhanced lipophilic interactions180–200 (estimated)Low (non-polar solvents)
  • Mechanism : Longer alkyl chains improve membrane permeability (critical for antimicrobial activity) but reduce thermal stability due to weaker intermolecular forces .
  • Experimental Validation : Perform MIC assays against Gram-negative bacteria (e.g., E. coli) and TGA to confirm decomposition trends .

Q. How can researchers resolve contradictions in reported reactivity data for triazinane derivatives?

  • Methodological Answer : Contradictions often arise from varying substituent electronic effects or solvent polarity. Strategies include:
  • Controlled Studies : Synthesize analogs with systematic substituent changes (e.g., bromo, allyl, dodecyl) and compare hydrolysis rates .
  • DFT Calculations : Compute electrostatic potential maps to predict nucleophilic attack sites (e.g., N vs. C positions) .
    Example: Brominated triazinanes exhibit faster hydrolysis than alkylated derivatives due to electron-withdrawing Br atoms .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Methodological Answer :
  • General Guidelines : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact (based on analogs like 1,3,5-Tributyl-triazinane) .
  • Stability : Store under inert atmosphere (N₂) at 4°C to prevent oxidation .
  • Waste Disposal : Neutralize with dilute acetic acid before incineration .

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